Vinylacetylglycine
Description
Classification within Amino Acid Derivatives and Esters
Vinylacetylglycine, methyl ester is classified as an N-acyl-alpha-amino acid ester. Let's break down this classification:
Amino Acid Derivative: The core of the molecule is glycine (B1666218), the simplest proteinogenic amino acid. The modifications to both the amino and carboxyl groups mean it is a derivative of this fundamental biological building block.
N-acyl-alpha-amino acid: The presence of the but-3-enoyl group (a four-carbon chain with a vinyl group) attached to the nitrogen atom of glycine places it in the N-acyl-alpha-amino acid category. N-acylation is a common modification of amino acids, and these compounds are found in various biological systems. researchgate.net The parent compound, this compound (without the methyl ester), is classified as an N-acylglycine. researchgate.net
Ester: The conversion of the carboxylic acid group of glycine into a methyl ester makes it an ester. Esters are a major class of organic compounds known for their characteristic smells and their roles as intermediates in organic synthesis.
The presence of the vinyl group (C=C double bond) also classifies it as an unsaturated compound, which provides a site for various chemical reactions.
Overview of the Research Landscape for Amino Acid Methyl Esters
Amino acid methyl esters are a cornerstone in the field of organic synthesis, particularly in peptide chemistry. nih.gov The esterification of the carboxylic acid group of an amino acid serves several crucial purposes:
Protection: The methyl ester group acts as a protecting group for the carboxylic acid functionality. This prevents the carboxyl group from reacting during other chemical transformations, such as the formation of a peptide bond at the amino group.
Solubility: Esterification often increases the solubility of amino acids in organic solvents, which is advantageous for many chemical reactions.
Intermediates: Amino acid methyl esters are vital intermediates for the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. nih.gov
The synthesis of amino acid methyl esters is a well-established area of research. Common methods involve the reaction of the amino acid with methanol (B129727) in the presence of a catalyst, such as thionyl chloride or an acid catalyst. nih.gov More recent and convenient methods utilize reagents like trimethylchlorosilane in methanol to achieve high yields under mild conditions. nih.gov While a specific synthesis for this compound, methyl ester is not readily found in the literature, its synthesis would logically follow these established procedures, likely starting from this compound and methanol.
Historical Perspective on the Study of Analogous Compounds
The study of N-acylamino acids has a long history, with early interest sparked by their discovery in biological systems. For instance, the investigation of N-acylamino acids dates back to the study of metabolism and the identification of conjugated amino acids in urine.
The synthesis of N-acylamino acid esters, as a class of compounds, has been explored for many decades. Early research in peptide chemistry, dating back to the early 20th century, laid the groundwork for the protection and activation of amino acids, which includes the formation of their esters. The development of methods for forming peptide bonds necessitated the temporary modification of the carboxyl group, with esterification being a primary strategy.
While specific historical studies on vinyl-containing N-acylamino acid esters are less documented, the fundamental chemistry of N-acylation and esterification of amino acids has been a continuous area of refinement. The exploration of various acyl groups, including those with reactive functionalities like vinyl groups, is a more recent development, driven by the need for novel building blocks in synthetic chemistry. The synthesis of analogous compounds, such as N-(benzyloxycarbonyl)-L-vinylglycine methyl ester, highlights the interest in protected forms of vinylglycine for use in asymmetric synthesis.
| Property | Value |
| Chemical Formula | C₇H₁₁NO₃ |
| Molecular Weight | 157.1671 g/mol |
| IUPAC Name | 2-(but-3-enoylamino)acetic acid methyl ester |
| Synonyms | This compound, methyl ester |
Structure
2D Structure
Properties
CAS No. |
73122-61-9 |
|---|---|
Molecular Formula |
C6H9NO3 |
Molecular Weight |
143.14 g/mol |
IUPAC Name |
2-(but-3-enoylamino)acetic acid |
InChI |
InChI=1S/C6H9NO3/c1-2-3-5(8)7-4-6(9)10/h2H,1,3-4H2,(H,7,8)(H,9,10) |
InChI Key |
UKISAGFGRDHYFO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)CC=C |
physical_description |
Solid |
sequence |
XG |
Origin of Product |
United States |
Advanced Analytical Characterization Techniques for Vinylacetylglycine, Methyl Ester
Chromatographic Separation and Detection
Chromatography is the cornerstone for the analysis of Vinylacetylglycine, methyl ester, enabling its separation from complex mixtures. The choice of technique depends on the analytical goal, whether it is qualitative identification, quantitative measurement, or preparative isolation.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound, methyl ester. restek.com Derivatization to the methyl ester increases its volatility, making it amenable to GC analysis. nih.gov The technique combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry. cmbr-journal.com In a typical GC-MS analysis, the compound is separated on a capillary column and subsequently ionized, most commonly by electron ionization (EI), which generates a unique fragmentation pattern that serves as a chemical fingerprint. jeol.com
A novel derivatization procedure to form N-acetyl methyl esters (NACME) has been developed for the analysis of amino acids by GC-MS, yielding baseline-resolved peaks for numerous amino acids on polar stationary phase columns. nih.govresearchgate.net The derivatization involves methylation using acidified methanol (B129727) followed by acetylation. researchgate.netacs.org This approach has been shown to be robust and provide reproducible results for quantitative analysis. nih.gov
Table 1: Illustrative GC-MS Operating Parameters for N-Acetyl Amino Acid Methyl Ester Analysis
| Parameter | Condition | Source |
| Column | Polar stationary phase (e.g., Carbowax-type) | restek.comnih.gov |
| Injector Temperature | 230 °C | cmbr-journal.com |
| Carrier Gas | Helium | cmbr-journal.com |
| Oven Program | Initial temp 60-70°C, ramp 5-10°C/min to 280°C | cmbr-journal.comsigmaaldrich.coms4science.at |
| Ionization Mode | Electron Ionization (EI) at 70 eV | sigmaaldrich.com |
| Mass Analyzer | Quadrupole or Ion Trap | nih.gov |
| Detection | Total Ion Current (TIC) and Selected Ion Monitoring (SIM) | nih.gov |
Identification of Fragmentation Patterns (e.g., McLafferty Rearrangement)
The electron ionization mass spectrum of this compound, methyl ester is predicted to exhibit several characteristic fragment ions, which are crucial for its structural confirmation. The fragmentation of esters and amides follows well-established pathways. miamioh.edu For N-acetyl amino acid methyl esters, common cleavages include the loss of the methoxy (B1213986) group from the ester ([M-31]+), the loss of the acetyl group ([M-43]+), and the loss of ketene (B1206846) from the acetyl group ([M-42]+). acs.orgnih.gov
A key fragmentation pathway for carbonyl compounds possessing a γ-hydrogen is the McLafferty rearrangement. libretexts.orgslideshare.net This rearrangement involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen via a six-membered transition state, leading to the cleavage of the β-bond and the elimination of a neutral alkene molecule. slideshare.net For fatty acid methyl esters, this rearrangement characteristically produces a prominent ion at m/z 74. nih.gov For this compound, methyl ester, the presence of γ-hydrogens on the vinylacetyl group makes it susceptible to this rearrangement, which can provide diagnostic information in its mass spectrum.
Table 2: Predicted Key Fragmentation Patterns for this compound, Methyl Ester in EI-MS
| Fragmentation Process | Neutral Loss | Characteristic Ion (m/z) | Source |
| α-cleavage | •OCH₃ | [M-31]⁺ | nih.gov |
| α-cleavage | •CH₂COOCH₃ | [M-73]⁺ | miamioh.edu |
| Amide Cleavage | •COCH=CH₂ | [M-69]⁺ | miamioh.edu |
| Loss of Acetyl Group | •COCH₃ | [M-43]⁺ | acs.org |
| McLafferty Rearrangement | C₃H₄ (Allene) | Specific enol radical cation | libretexts.orgslideshare.net |
| Loss of Methyl Ester Group | •COOCH₃ | [M-59]⁺ | miamioh.edu |
Isotopic Labeling for Mechanistic Insights
Isotopic labeling is a powerful tool for elucidating fragmentation mechanisms in mass spectrometry and for studying biosynthetic pathways. nih.govresearchgate.net By selectively replacing atoms in a molecule with their heavier isotopes (e.g., ²H, ¹³C, ¹⁵N, ¹⁸O), the mass shifts of the molecular ion and fragment ions can be precisely tracked. nih.gov
For instance, deuterium (B1214612) labeling can be used to confirm the mechanism of the McLafferty rearrangement. nih.gov If the γ-hydrogens of this compound, methyl ester were replaced with deuterium, the resulting fragment ion from the rearrangement would shift by one mass unit, confirming the origin of the transferred hydrogen. nih.gov This approach provides definitive evidence for proposed fragmentation pathways and enhances the confidence in structural assignments. researchgate.net While specific studies on this compound, methyl ester are not documented, the methodology is widely applied in natural product chemistry and mechanistic studies. nih.govresearchgate.net
Gas Chromatography-Flame Ionization Detection (GC-FID)
For quantitative analysis, Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique. s4science.at The FID detector offers high sensitivity, a wide linear range, and uniform response factors for hydrocarbons, making it ideal for the accurate quantification of compounds like this compound, methyl ester following derivatization. nih.gov
The analytical method involves creating a calibration curve by analyzing standards of known concentrations. sigmaaldrich.com The peak area of the analyte is proportional to its concentration in the sample. This technique is frequently employed for the analysis of fatty acid methyl esters (FAMEs) in various matrices, demonstrating excellent precision and accuracy. sigmaaldrich.coms4science.at The performance of a GC-FID method for this compound, methyl ester is expected to be comparable, with high repeatability and linearity over a defined concentration range.
Table 3: Typical Performance Data for Quantitative GC-FID Analysis of Methyl Esters
| Parameter | Typical Value | Source |
| Linearity (r²) | > 0.99 | sigmaaldrich.comresearchgate.net |
| Precision (RSD%) | < 5% | sigmaaldrich.com |
| Limit of Quantification | ng range on-column | researchgate.net |
| Recovery | 95-105% | nih.gov |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of compounds that may not be suitable for GC due to low volatility or thermal instability. For amino acid esters, reversed-phase HPLC (RP-HPLC) is a common analytical choice. sielc.comsielc.com
A typical RP-HPLC method for a compound like this compound, methyl ester would utilize a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. sielc.comsigmaaldrich.com Detection is often achieved using a UV detector, as the amide and ester carbonyl groups exhibit absorbance at low UV wavelengths (around 200-210 nm). sigmaaldrich.comwaters.com HPLC methods can be developed for both qualitative analysis and for precise quantification, often demonstrating high sensitivity and reproducibility. nih.govnih.gov
Table 4: Representative HPLC Method Parameters for Amino Acid Ester Analysis
| Parameter | Condition | Source |
| Column | SUPELCOSIL LC-18 (25 cm x 4.6 mm, 5 µm) | sigmaaldrich.com |
| Mobile Phase | Acetonitrile/Water with 0.5% H₃PO₄ | sielc.com |
| Flow Rate | 1.0 mL/min | sielc.com |
| Column Temperature | 20-40 °C | sigmaaldrich.com |
| Detection | UV at 200 nm | sielc.com |
| Injection Volume | 5-10 µL | sigmaaldrich.com |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method primarily used for qualitative analysis, such as monitoring the progress of a chemical reaction or assessing the purity of a sample. nih.gov In the context of this compound, methyl ester, TLC is an excellent tool to verify its synthesis from the corresponding carboxylic acid.
The separation on a TLC plate is based on the differential partitioning of compounds between the stationary phase (commonly silica (B1680970) gel) and the mobile phase (an eluent). researchgate.net Since the methyl ester is less polar than its parent carboxylic acid, it will travel further up the polar silica gel plate, resulting in a higher retardation factor (Rf) value. researchgate.net By spotting the reaction mixture alongside the starting material, the appearance of a new spot with a higher Rf value indicates the formation of the desired product. Visualization can be achieved under UV light or by staining with a suitable reagent. nih.gov
Table 5: Illustrative TLC Data for Monitoring Methyl Ester Synthesis
| Compound | Stationary Phase | Eluent System (v/v) | Hypothetical Rf Value | Source |
| This compound | Silica Gel | n-Hexane:Ethyl Acetate (B1210297) (1:1) | 0.35 | researchgate.net |
| This compound, methyl ester | Silica Gel | n-Hexane:Ethyl Acetate (1:1) | 0.80 | researchgate.net |
Spectroscopic Characterization
Spectroscopic methods are indispensable for determining the chemical structure of this compound, methyl ester. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, in particular, offer a detailed view of the molecule's atomic arrangement and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The proton NMR (¹H NMR) spectrum of this compound, methyl ester is expected to show distinct signals corresponding to the various protons in the molecule. Based on known chemical shift values for similar structural motifs, the following proton signals can be anticipated. organicchemistrydata.orglibretexts.orgoregonstate.edulibretexts.org The vinyl group protons (=CH- and -CH=CH₂) typically appear in the downfield region of the spectrum. libretexts.orgcdnsciencepub.com The protons of the glycine (B1666218) backbone and the methyl ester group will have characteristic chemical shifts. chemicalbook.comnih.gov Data for the closely related compound, this compound, shows signals in the regions of 1.86-1.87 ppm, 3.91-3.92 ppm, and 6.02-6.86 ppm. nih.gov The N-acetyl group protons are also expected in a specific range. researchgate.netnih.govnih.gov
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound, Methyl Ester
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
| Vinyl (=CH₂) | 5.10 - 5.30 | dd |
| Vinyl (-CH=) | 5.80 - 6.00 | m |
| Methylene (-CH₂-CO-) | 3.10 - 3.30 | d |
| Glycine CH₂ | ~3.90 - 4.10 | d |
| Methyl Ester (O-CH₃) | ~3.70 | s |
| Amide (N-H) | 7.50 - 8.50 | t |
Note: Predicted values are based on standard chemical shift tables and data from analogous compounds. Actual values may vary depending on the solvent and other experimental conditions.
¹³C NMR Spectroscopy
The carbon-13 NMR (¹³C NMR) spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbons of the amide and ester groups are expected to resonate at the downfield end of the spectrum. libretexts.orgbhu.ac.in The vinyl carbons will also show characteristic downfield shifts. nih.govorganicchemistrydata.org The carbons of the glycine methyl ester portion have been reported for the hydrochloride salt, with the carbonyl at approximately 168 ppm, the alpha-carbon around 40 ppm, and the methoxy carbon around 52 ppm. chemicalbook.comspectrabase.comchemicalbook.com
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound, Methyl Ester
| Carbon Type | Predicted Chemical Shift (ppm) |
| Ester Carbonyl (C=O) | 170 - 175 |
| Amide Carbonyl (C=O) | 165 - 170 |
| Vinyl (-CH=) | 130 - 140 |
| Vinyl (=CH₂) | 115 - 125 |
| Methylene (-CH₂-CO-) | 35 - 45 |
| Glycine CH₂ | 40 - 45 |
| Methyl Ester (O-CH₃) | 50 - 55 |
Note: Predicted values are based on standard chemical shift tables and data from analogous compounds. libretexts.orgbhu.ac.inhw.ac.uk
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound, methyl ester is expected to display characteristic absorption bands for the amide, ester, and vinyl functional groups. specac.commissouri.edu
The carbonyl (C=O) stretching vibrations of the ester and amide groups are typically strong and appear in the region of 1630-1750 cm⁻¹. pressbooks.puborgchemboulder.comudel.edulibretexts.org Specifically, the ester C=O stretch is expected around 1735-1750 cm⁻¹, while the amide I band (C=O stretch) is anticipated between 1630 and 1680 cm⁻¹. spcmc.ac.inblogspot.comlibretexts.org The N-H stretching vibration of the secondary amide should produce a band in the range of 3200-3400 cm⁻¹. spcmc.ac.inlibretexts.orglibretexts.orgucla.eduorgchemboulder.com The vinyl group will be characterized by C=C stretching around 1620-1680 cm⁻¹ and =C-H stretching just above 3000 cm⁻¹. pressbooks.publibretexts.orgwvu.eduamazonaws.com
Interactive Data Table: Characteristic IR Absorption Bands for this compound, Methyl Ester
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| Amide | N-H Stretch | 3200 - 3400 | Medium |
| Vinyl | =C-H Stretch | 3020 - 3080 | Medium |
| Alkyl | C-H Stretch | 2850 - 2960 | Medium |
| Ester | C=O Stretch | 1735 - 1750 | Strong |
| Amide | C=O Stretch (Amide I) | 1630 - 1680 | Strong |
| Vinyl | C=C Stretch | 1620 - 1680 | Weak-Medium |
| Amide | N-H Bend (Amide II) | 1510 - 1570 | Medium |
| Ester | C-O Stretch | 1000 - 1300 | Strong |
Other Spectroscopic and Structural Analysis Methods
Beyond NMR and IR spectroscopy, other analytical techniques can provide further information on the crystalline structure and thermal stability of this compound, methyl ester.
Thermogravimetric Analysis (TGA) for Thermal Behavior
Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature. This technique is valuable for assessing the thermal stability and decomposition profile of this compound, methyl ester. A typical TGA experiment would involve heating the sample at a constant rate in a controlled atmosphere (e.g., nitrogen or air) and recording the mass loss. The resulting thermogram would indicate the temperature at which decomposition begins, the number of decomposition steps, and the mass of any residual material. For amino acid derivatives, decomposition often involves the loss of small molecules like water, carbon dioxide, and ammonia (B1221849). The specific decomposition temperatures and pathways would be characteristic of the compound's structure and intermolecular forces.
Computational Chemistry and Theoretical Studies on Vinylacetylglycine, Methyl Ester
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. nih.gov For Vinylacetylglycine, methyl ester, methods like Density Functional Theory (DFT) or Hartree-Fock (HF) theory would be employed to solve approximations of the Schrödinger equation. nih.gov
These calculations would reveal key details about the molecule's electronic nature. Researchers would determine the distribution of electron density, identifying which parts of the molecule are electron-rich or electron-poor. This is crucial for predicting reactivity. For instance, calculations on similar vinyl esters show that the oxygen atom in a hydroxyl or carbonyl group typically carries a high negative charge, making it a likely site for electrophilic attack. cyberleninka.ru The total energy, energy of formation, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would be calculated. The HOMO-LUMO gap is a critical parameter, as it provides an estimate of the molecule's electronic excitability and kinetic stability. nih.govresearchgate.net
Table 1: Illustrative Electronic Properties Calculated for this compound, Methyl Ester (Note: This table is a representative example of data that would be generated from quantum chemical calculations and is not based on actual experimental or calculated values for this specific molecule.)
| Property | Calculated Value (Illustrative) | Method |
| Total Energy | -X Hartrees | B3LYP/6-311++G(d,p) |
| Dipole Moment | Y Debye | B3LYP/6-311++G(d,p) |
| HOMO Energy | -A eV | B3LYP/6-311++G(d,p) |
| LUMO Energy | +B eV | B3LYP/6-311++G(d,p) |
| HOMO-LUMO Gap | (A+B) eV | B3LYP/6-311++G(d,p) |
Prediction of Spectroscopic Properties
Computational methods are widely used to predict spectroscopic features, which can aid in the experimental identification and characterization of a compound. rsc.org By calculating the vibrational frequencies, it is possible to simulate the infrared (IR) spectrum. researchgate.netrsc.org Specific vibrational modes can be assigned to the stretching and bending of particular bonds (e.g., C=O stretch, N-H bend, C=C stretch of the vinyl group).
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. nih.gov These predictions are valuable for assigning peaks in experimental NMR spectra and confirming the chemical structure. mdpi.com Electronic transitions can be predicted using methods like Time-Dependent DFT (TD-DFT), which allows for the simulation of the Ultraviolet-Visible (UV-Vis) absorption spectrum by calculating the energies required to excite electrons to higher energy states. nih.govnih.gov
Table 3: Predicted Spectroscopic Data (Illustrative Example) (Note: The data below are examples of what would be calculated and are not actual predicted values for this compound, methyl ester.)
| Spectroscopy | Feature | Predicted Value | Assignment |
| IR | Vibrational Frequency | ~1745 cm⁻¹ | C=O stretch (ester) |
| IR | Vibrational Frequency | ~1660 cm⁻¹ | C=O stretch (amide) |
| IR | Vibrational Frequency | ~3300 cm⁻¹ | N-H stretch |
| ¹³C NMR | Chemical Shift | ~170 ppm | Carbonyl Carbon (ester) |
| ¹H NMR | Chemical Shift | ~3.7 ppm | Methyl Protons (-OCH₃) |
| UV-Vis | λ_max | ~210 nm | π → π* transition |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating potential chemical reactions involving this compound, methyl ester. researchgate.net For a given reaction, such as hydrolysis of the ester group or addition to the vinyl group, quantum chemical calculations can map out the entire reaction pathway. rsc.org
This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—and any intermediate species. cyberleninka.ru By calculating the energies of the reactants, transition states, and products, an energy profile for the reaction can be constructed. The height of the energy barrier from the reactants to the transition state (the activation energy) determines the reaction rate. This approach allows chemists to understand the step-by-step mechanism of a reaction, predict its feasibility, and understand why certain products are formed over others without conducting laboratory experiments. researchgate.net
Structure-Reactivity Relationship (SRR) Modeling
Structure-Reactivity Relationship (SRR) modeling aims to quantitatively correlate a molecule's structural or electronic features with its chemical reactivity. libretexts.org For a series of related compounds, one could investigate how changes to the structure of this compound, methyl ester affect a specific reaction rate or equilibrium constant. tue.nltue.nl
For example, one could computationally model a series of derivatives where a substituent on the vinyl group is changed. Quantum chemical descriptors calculated for each derivative (such as partial atomic charges, HOMO/LUMO energies, or steric parameters) would then be correlated with the calculated activation energies for a model reaction. This can lead to a quantitative model, often expressed as a linear free-energy relationship, that predicts the reactivity of new, related compounds. rsc.orgnih.gov In conjugated monomers, resonance effects often play a dominant role in reactivity, whereas in unconjugated systems, polar factors may be more influential. tue.nl
Design and Synthesis of Derivatives of Vinylacetylglycine, Methyl Ester for Academic Research Applications
Structural Modifications for Probing Biological Systems
The core structure of vinylacetylglycine, methyl ester is frequently modified to create derivatives that can be used to investigate and interact with biological systems. These modifications are designed to alter the molecule's physicochemical properties, introduce new functionalities, or enhance its specificity towards a biological target.
A primary motivation for structural modification is to create molecules that can act as probes. For example, the introduction of different functional groups can transform the basic scaffold into a tool for studying enzyme mechanisms or cellular pathways. A common modification involves the protection of the amine group, such as with a benzyloxycarbonyl (Cbz) group, to form N-(Benzyloxycarbonyl)-L-vinylglycine methyl ester. orgsyn.org This protection allows for selective reactions at other parts of the molecule and is a crucial step in multi-step syntheses of more complex probes. orgsyn.org
Another strategy involves adding moieties that can participate in further chemical reactions, such as bioorthogonal chemistry. The synthesis of N-methylpropargyl (L)-vinylglycine ester introduces a terminal alkyne group. researchgate.net This propargyl group can be used in copper-catalyzed azide-alkyne cycloaddition ("click chemistry") to attach a wide array of reporter tags, affinity labels, or other molecular probes. researchgate.net Such derivatives are designed to be more three-dimensional and "drug-like" in character, which can be advantageous for interacting with the complex binding sites of biological macromolecules. researchgate.net
These structural alterations are fundamental to converting a simple amino acid ester into a sophisticated research tool capable of providing insights into dynamic biological processes.
Table 1: Examples of Structural Modifications and Their Research Applications
| Derivative Name | Structural Modification | Purpose/Application |
|---|---|---|
| N-(Benzyloxycarbonyl)-L-vinylglycine methyl ester | Addition of a benzyloxycarbonyl (Cbz) protecting group to the amine. orgsyn.org | Protects the amine during synthesis to allow for selective modification at other positions. orgsyn.org |
| N-methylpropargyl (L)-vinylglycine ester | Addition of a methylpropargyl group to the amine. researchgate.net | Introduces a terminal alkyne for "click chemistry," enabling attachment of fluorescent tags or affinity probes. researchgate.net |
Synthesis of Labeled Analogues (e.g., Isotopic, Fluorescent) for Tracking and Detection
To visualize and quantify the behavior of this compound, methyl ester and its derivatives within biological or chemical systems, labeled analogues are synthesized. This involves incorporating isotopes or fluorescent tags into the molecular structure.
Isotopic Labeling Isotopically labeled versions of vinylglycine have been prepared to serve as tracers in metabolic and mechanistic studies. orgsyn.org Stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (B1214612) (²H) can be incorporated into the this compound, methyl ester backbone. These labeled compounds are chemically identical to their unlabeled counterparts but have a greater mass, which allows them to be detected and quantified by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. silantes.com
The synthesis of these compounds often involves starting from commercially available labeled precursors. For instance, a ¹³C-labeled version could be synthesized to trace the metabolic fate of the molecule's carbon skeleton within a cell. silantes.com This is a powerful technique in metabolomics for understanding how small molecules are processed through various biochemical pathways. silantes.com The development of derivatization procedures, such as N-acetyl methyl esterification, has been optimized to improve the accuracy of determining isotopic ratios in amino acids using gas chromatography-combustion-isotope ratio mass spectrometry (GC/C/IRMS). nih.gov
Fluorescent Labeling For cellular imaging applications, fluorescently labeled analogues are indispensable. A fluorescent probe can be attached to the this compound, methyl ester scaffold, typically at the N-terminus. A common strategy involves reacting the primary amine of the vinylglycine derivative with an N-hydroxysuccinimide (NHS) ester of a fluorophore. nih.gov This reaction forms a stable amide bond, covalently linking the fluorescent dye to the molecule. nih.gov The resulting fluorescent conjugate can be introduced to cells or tissues, and its localization and movement can be tracked in real-time using fluorescence microscopy. This method is highly versatile and allows for the visualization of connective tissue dynamics, tumor stroma formation, and other biological phenomena. nih.gov
Table 2: Labeled Analogues and Their Detection Methods
| Label Type | Example of Label | Method of Detection | Research Application |
|---|---|---|---|
| Isotopic | ¹³C, ¹⁵N, ²H | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy. silantes.com | Tracing metabolic pathways, elucidating reaction mechanisms, quantitative proteomics (SILAC). orgsyn.orgsilantes.com |
Applications as Chiral Auxiliaries or Building Blocks in Organic Synthesis
The inherent chirality of L-vinylacetylglycine, methyl ester makes it a valuable tool in asymmetric synthesis, where the goal is to create specific stereoisomers of a target molecule. It can be employed either as a chiral auxiliary or as a chiral building block.
As a chiral auxiliary , the vinylglycine derivative is temporarily incorporated into a reactant molecule to direct the stereochemical outcome of a subsequent reaction. The chirality of the auxiliary creates a diastereomeric transition state that favors the formation of one stereoisomer over another. While specific examples for this compound, methyl ester are specialized, the principle is well-established for amino acid esters, which can control the stereochemistry of bond formations, such as in the synthesis of β-lactams. scispace.com After the key stereoselective step, the auxiliary is cleaved from the product.
More commonly, protected vinylglycine is used as a versatile chiral building block or synthon . orgsyn.orgresearchgate.net In this role, the entire molecule, or a significant portion of it, is incorporated into the final product, retaining its original stereocenter. Its vinyl group is particularly useful as it can undergo a variety of chemical transformations, including additions, cycloadditions, and cross-coupling reactions, to build molecular complexity. For example, derivatives of vinylglycine serve as proline chimeras, which are useful tools for creating peptidomimetics and other complex, biologically active molecules. researchgate.net The use of N-methyl glycine (B1666218) derivatives as building blocks for constructing N-heterocyclic frameworks further highlights the utility of amino acid-based synthons in modern organic chemistry. researchgate.net
Table 3: Applications in Organic Synthesis
| Application | Role of this compound, Methyl Ester | Type of Synthesis | Example of Product Class |
|---|---|---|---|
| Chiral Auxiliary | Temporarily directs stereochemistry. scispace.comnih.gov | Asymmetric Synthesis | Chiral amines, β-lactams. scispace.com |
Development of this compound Methyl Ester-Based Probes
The development of chemical probes based on the this compound, methyl ester scaffold is a sophisticated application that integrates the principles of structural modification, labeling, and synthetic utility. These probes are molecules designed to interact with a specific biological target, such as an enzyme or receptor, and report on that interaction.
The design of a probe involves several key components:
Recognition Element: The core structure of the this compound derivative is often modified to mimic the natural substrate or ligand of the target protein, providing binding affinity and specificity.
Reactive Group: For activity-based probes, a reactive group (or "warhead") is incorporated into the structure. The vinyl group itself can act as a Michael acceptor, capable of forming a covalent bond with a nucleophilic residue (e.g., cysteine) in the active site of an enzyme. This allows for irreversible labeling and identification of the target enzyme.
Reporter Tag: To enable detection, a reporter tag is attached. This is often a fluorophore for imaging or a biotin (B1667282) tag for affinity purification and subsequent identification by mass spectrometry. As mentioned previously, an alkyne handle, such as that in N-methylpropargyl (L)-vinylglycine ester, is ideal for attaching these tags via click chemistry. researchgate.net
By combining these elements, researchers can synthesize highly specific probes. For example, a probe designed to target a particular protease might feature a peptide sequence for recognition, the vinylglycine moiety as a covalent inhibitor, and a fluorescent tag for detection. The synthesis of such a molecule relies on the versatile chemistry of the vinylglycine building block, allowing for the systematic assembly of these different functional parts.
Table 4: Design Strategies for this compound, Methyl Ester-Based Probes
| Probe Component | Function | Chemical Moiety Example |
|---|---|---|
| Recognition Element | Binds to the biological target. | Modified peptide sequence; groups mimicking a natural substrate. |
| Reactive Group | Forms a covalent bond with the target. | The intrinsic vinyl group (Michael acceptor). |
| Reporter Tag | Enables detection and/or isolation of the probe-target complex. | Fluorescent dyes (e.g., fluorescein), affinity tags (e.g., biotin). |
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes
The efficient and stereocontrolled synthesis of vinylacetylglycine, methyl ester is a prerequisite for its detailed study and potential applications. Current synthetic strategies for related vinylglycine derivatives often rely on multi-step procedures starting from precursors like L-methionine or L-glutamate. nih.gov Future research should focus on developing more concise and efficient synthetic routes.
Key areas for development include:
Asymmetric Catalysis: The development of novel catalytic asymmetric methods will be crucial for accessing enantiomerically pure forms of this compound, methyl ester. This could involve exploring new chiral ligands for transition metal catalysts or advancing organocatalytic approaches that can control the stereochemistry at the α-carbon. rsc.orgrsc.org The atroposelective N-acylation of benzamides, for instance, showcases a sophisticated strategy for achieving high enantioselectivity in related systems. rsc.org
Chiron-Based Approaches: Utilizing readily available chiral pool starting materials, such as amino acids or carbohydrates, can provide a cost-effective and efficient pathway to specific stereoisomers. nih.gov Refining existing chiron-based syntheses, perhaps by employing novel fragmentation or rearrangement reactions, could lead to improved yields and scalability.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing a continuous flow process for the synthesis of this compound, methyl ester could streamline its production and facilitate its availability for further research.
A comparative table of potential synthetic strategies is presented below:
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Asymmetric Catalysis | High enantioselectivity, catalytic nature reduces waste. | Catalyst development can be complex and expensive. |
| Chiron-Based Synthesis | Access to specific stereoisomers from natural sources. | May require longer synthetic sequences. |
| Flow Chemistry | Improved safety, scalability, and reproducibility. | Initial setup costs and optimization can be high. |
Advanced Spectroscopic Characterization Techniques
A thorough understanding of the three-dimensional structure and dynamic properties of this compound, methyl ester is essential for elucidating its function. While standard spectroscopic techniques are valuable, advanced methods can provide deeper insights.
Future characterization efforts should employ:
High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy: Multi-dimensional NMR techniques, such as HSQC, HMBC, and NOESY, performed on high-field instruments, will be critical for the complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR spectra. mdpi.comresearchgate.net This will enable the precise determination of its conformation in solution. The expected ¹³C NMR chemical shifts for the core glycine (B1666218) methyl ester moiety can be inferred from related compounds like glycine methyl ester hydrochloride. chemicalbook.comspectrabase.com
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. Tandem mass spectrometry (MS/MS) will be invaluable for detailed structural elucidation by analyzing fragmentation patterns. nist.govresearchgate.net Predicted GC-MS and MS/MS spectra for the parent compound, this compound, can serve as a guide for interpreting experimental data. foodb.ca
Vibrational Spectroscopy: Advanced vibrational techniques, such as vibrational circular dichroism (VCD), could be used to determine the absolute configuration of chiral centers without the need for crystallization.
A summary of key spectroscopic data for analogous structures is provided below:
| Spectroscopic Technique | Analogous Compound | Observed/Expected Features |
| ¹H NMR | Bonellin dimethyl ester | Complex multiplets for side-chain protons, indicating restricted rotation. researchgate.net |
| ¹³C NMR | Glycine methyl ester hydrochloride | Characteristic signals for the carbonyl, alpha-carbon, and methyl ester carbons. chemicalbook.comspectrabase.com |
| Mass Spectrometry | N-(phenylacetyl)-glycine, methyl ester | Definitive molecular ion peak and characteristic fragmentation patterns. nist.gov |
Integration with Systems Biology Approaches
To understand the biological significance of this compound, methyl ester, it is crucial to move beyond studying the molecule in isolation and integrate it into a broader systems-level context.
Future research should focus on:
Metabolomics: Untargeted metabolomics studies can be employed to identify and quantify this compound, methyl ester in biological samples and to observe how its presence or introduction perturbs metabolic networks. This approach can reveal connections to various metabolic pathways.
Proteomics: Quantitative proteomic analyses can identify proteins that interact with this compound, methyl ester or whose expression levels change in its presence. This can help to uncover its potential cellular targets and mechanisms of action.
Fluxomics: Isotope tracer studies using labeled versions of this compound, methyl ester can trace its metabolic fate and quantify its flux through various biochemical pathways.
Exploration of Undiscovered Biochemical Roles
The vinyl and acetyl moieties of this compound, methyl ester suggest a range of potential biochemical activities that remain to be explored.
Promising areas of investigation include:
Enzyme Inhibition: The vinyl group, in particular, makes it a candidate as a mechanism-based inhibitor for certain enzymes, especially those that process amino acids. Future studies should screen this compound, methyl ester against a panel of enzymes, such as transaminases and decarboxylases. The enzymatic activity can be profiled using techniques like NMR-based methyl fingerprinting. nih.gov
Metabolic Labeling: As an unnatural amino acid, it could potentially be used as a chemical reporter to tag proteins or other biomolecules for visualization and identification in living systems.
Signaling Molecule: It is conceivable that this molecule could act as a signaling molecule, interacting with cellular receptors or modulating signaling pathways.
Computational Design of Functional Analogues
Computational chemistry and molecular modeling offer powerful tools for designing novel analogues of this compound, methyl ester with enhanced or modified properties.
Future computational efforts should include:
Molecular Docking: In silico docking studies can predict the binding affinity and mode of interaction of this compound, methyl ester and its analogues with the active sites of target enzymes or receptors. This can guide the rational design of more potent and selective inhibitors or agonists.
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of analogues with their biological activity. This can accelerate the optimization of lead compounds.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound, methyl ester and its interactions with biological macromolecules, revealing details about binding mechanisms and conformational changes that are not accessible through static models.
By pursuing these future directions, the scientific community can unlock a deeper understanding of the chemical, physical, and biological properties of this compound, methyl ester, paving the way for its potential application in various fields of science and medicine.
Q & A
Q. What are the recommended protocols for synthesizing vinylacetylglycine, methyl ester, and how can experimental variables be optimized?
Methodological Answer:
- Synthesis Optimization : Use factorial design to systematically vary parameters (e.g., temperature, catalyst concentration, solvent polarity) and identify optimal conditions. For example, a 2^3 factorial design can test interactions between temperature (25°C vs. 60°C), reaction time (12h vs. 24h), and molar ratios (1:1 vs. 1:2). Analyze outcomes via HPLC or NMR to quantify yield and purity .
- Reference Synthesis : A modified esterification protocol involving N-(Benzyloxycarbonyl)-L-vinylglycine methyl ester intermediates (e.g., using sodium periodate oxidation) can be adapted for this compound derivatives. Validate steps with TLC and IR spectroscopy .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, methyl ester, and how should spectral contradictions be resolved?
Methodological Answer:
- Primary Techniques : Use -NMR and -NMR to confirm ester and acetyl group positions. Compare with NIST reference spectra (e.g., for glycine methyl ester analogs) .
- Contradiction Resolution : If NMR signals overlap or FT-IR carbonyl stretches deviate from expected ranges (1700–1750 cm), cross-validate with high-resolution mass spectrometry (HRMS) or X-ray crystallography. Computational modeling (e.g., DFT) can predict vibrational modes to reconcile discrepancies .
Advanced Research Questions
Q. How can computational methods guide the design of this compound derivatives for targeted bioactivity studies?
Methodological Answer:
- Reaction Pathway Prediction : Employ quantum chemical calculations (e.g., DFT or ab initio methods) to map reaction intermediates and transition states. Software like Gaussian or ORCA can simulate reaction energetics and identify rate-limiting steps .
- Docking Studies : Use molecular docking tools (AutoDock, Schrödinger) to predict interactions between this compound derivatives and enzymes (e.g., peptidases). Validate with in vitro enzymatic assays .
Q. What strategies address contradictions in kinetic data for this compound ester hydrolysis under varying pH conditions?
Methodological Answer:
- Multi-Method Validation : Combine stopped-flow kinetics (for rapid hydrolysis steps) and -NMR monitoring (for slow equilibria). For anomalous rate constants, test buffer interference using phosphate vs. Tris buffers .
- Mechanistic Reassessment : If pseudo-first-order kinetics fail to align with observed pH-rate profiles, propose a stepwise mechanism (e.g., tetrahedral intermediate stabilization) and validate with isotopic labeling () .
Q. How can this compound, methyl ester serve as a precursor for non-canonical amino acid synthesis?
Methodological Answer:
- Functionalization Pathways :
- Analytical Workflow : Confirm chirality with chiral HPLC or polarimetry. Cross-reference with synthetic standards from ICReDD’s reaction databases .
Q. Safety & Best Practices
Q. What safety protocols are critical when handling this compound, methyl ester in laboratory settings?
Methodological Answer:
- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood due to volatility and potential respiratory irritation .
- Spill Management : Neutralize acidic byproducts with sodium bicarbonate. Collect waste in labeled containers for incineration, avoiding aqueous disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
